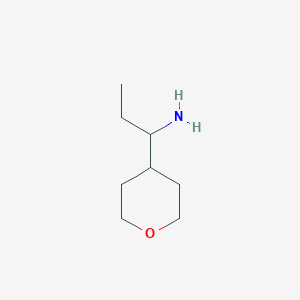
Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride
説明
The compound is a derivative of pyrrolidine, a cyclic secondary amine . Pyrrolidine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
A paper discusses a stereoselective approach for the synthesis of (2,4)-methylproline starting from (2)-pyroglutamic acid . This could potentially be adapted for the synthesis of “Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride”, but without specific information on this compound, it’s hard to say for sure.Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the pyrrolidine ring and the various functional groups attached to it . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Typical properties to consider would include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Chemical Modifications and Biopolymer Applications
Research on biopolymers like xylan shows promising paths to new biopolymer ethers and esters with specific properties depending on the functional groups, degree of substitution, and substitution pattern. This includes the development of novel xylan esters through conversion processes involving various activating agents under specific conditions. These xylan derivatives, including esters and ethers, could be used for drug delivery applications and have potential uses as paper strength additives, flocculation aids, and antimicrobial agents due to their spherical nanoparticles and cationic properties (Petzold-Welcke et al., 2014).
Pharmacology and Stereochemistry
Studies on the stereochemistry of phenylpiracetam and its methyl derivative emphasize the relationship between the configuration of the stereocenters and biological properties. These studies reveal the pharmacological advantages of specific stereoisomers, underlining the importance of stereochemistry in the development of pharmaceuticals with enhanced biological activity. The synthesis and comparative pharmacological testing of individual enantiomers highlight the necessity of drug substance purification to achieve the most effective therapeutic outcomes (Veinberg et al., 2015).
Analytical Techniques and Environmental Impact Studies
Reviews and studies on the analysis and environmental impacts of certain compounds, such as herbicides and pharmaceuticals, illustrate the importance of sensitive and selective analytical techniques. For instance, the review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) covers the development of assays for detecting PhIP and its metabolites in various matrices, emphasizing the role of liquid chromatography coupled to mass spectrometry for qualitative and quantitative analyses (Teunissen et al., 2010).
将来の方向性
特性
IUPAC Name |
methyl (2S,4S)-4-propanoyloxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4.ClH/c1-3-8(11)14-6-4-7(10-5-6)9(12)13-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBOLELHORDRIB-LEUCUCNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC(NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1C[C@H](NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (2S,4S)-4-[(cyclobutylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426351.png)
![3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426352.png)
![4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426356.png)
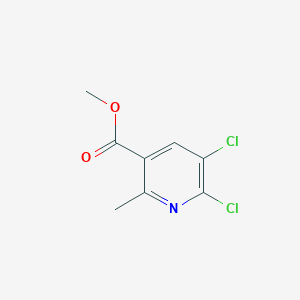
amine](/img/structure/B1426358.png)
![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426359.png)
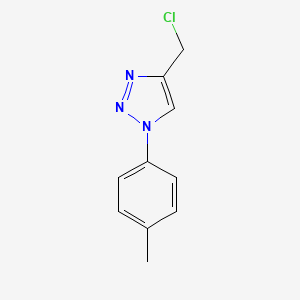
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B1426362.png)
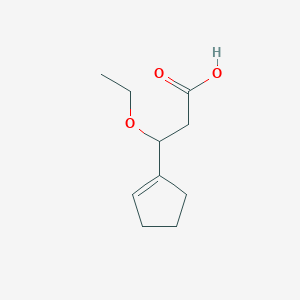
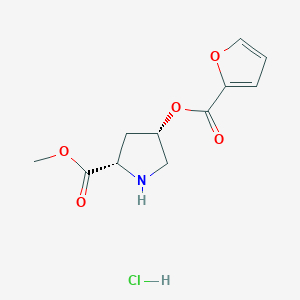
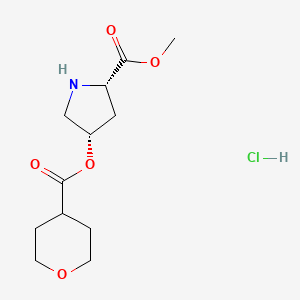
![4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426366.png)
![3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426367.png)
